Roussin's Red Salt
CAS No.: 58204-17-4
Cat. No.: VC1670040
Molecular Formula: Fe2N4O4S2
Molecular Weight: 295.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58204-17-4 |
|---|---|
| Molecular Formula | Fe2N4O4S2 |
| Molecular Weight | 295.9 g/mol |
| IUPAC Name | azanylidyneoxidanium;iron;disulfide |
| Standard InChI | InChI=1S/2Fe.4NO.2S/c;;4*1-2;;/q;;4*+1;2*-2 |
| Standard InChI Key | HAJABACXLZMFIH-UHFFFAOYSA-N |
| SMILES | N#[O+].N#[O+].N#[O+].N#[O+].[S-2].[S-2].[Fe].[Fe] |
| Canonical SMILES | N#[O+].N#[O+].N#[O+].N#[O+].[S-2].[S-2].[Fe].[Fe] |
Introduction
Historical Background and Discovery
Roussin's Red Salt holds a distinguished place in the history of inorganic chemistry as one of the first synthetic iron-sulfur clusters. The compound was initially described by French chemist Zacharie Roussin in 1858 during his investigations of reactions between nitroprusside ions and sulfur . This pioneering work predated modern understanding of metal-nitrosyl chemistry, making Roussin's discovery particularly remarkable for its time. The compound's distinctive red coloration, which gave rise to its common name, is attributed to charge-transfer interactions between the iron core and the nitrosyl ligands .
The historical significance of this compound extends beyond its early discovery, as it established a foundation for subsequent research into metal-nitrosyl complexes and iron-sulfur cluster chemistry, both of which have become important areas in bioinorganic chemistry and catalysis research.
Structural Characteristics and Chemical Composition
Molecular Formula and Structure
Roussin's Red Salt is represented by the chemical formula K₂[Fe₂S₂(NO)₄] or Na₂[Fe₂S₂(NO)₄], depending on the counter ion . The molecular formula of the anion component is commonly represented as Fe₂N₄O₄S₂ with a molecular weight of 295.844 g/mol .
The structural arrangement of Roussin's Red Salt anion features an edge-shared bitetrahedron, wherein a pair of Fe(NO)₂ units are bridged by a pair of sulfide ligands . This unique arrangement creates a diiron core with iron-iron bonding. The Fe-NO bonds are linear, indicating that the nitric oxide (NO) is acting as a three-electron donor, which is a characteristic feature of metal-nitrosyl complexes .
| Structural Parameter | Value/Description |
|---|---|
| Chemical Formula (anion) | [Fe₂S₂(NO)₄]²⁻ |
| Counter ions | K⁺ or Na⁺ |
| Molecular Weight | 295.844 g/mol |
| Core Structure | Edge-shared bitetrahedron |
| Fe-NO Bond Geometry | Linear |
| Color | Dark red |
Bonding and Electronic Properties
The compound is diamagnetic and obeys the 18-electron rule, which is consistent with the strong field character of the nitrosyl ligands . The characteristic dark red color of the complex results from numerous charge-transfer interactions occurring between the iron core and the nitrosyl ligands .
The nitrosyl groups in Roussin's Red Salt function as strong π-acid ligands, more effective than carbon monoxide in analogous complexes. This property significantly influences the compound's stability and reactivity patterns . The strong π-acidic character of the NO ligands results in decreased electron density at the metal centers, which attenuates the nucleophilicity of the complex compared to similar carbonyl compounds .
Synthesis Methodologies
Classical Synthetic Routes
Multiple synthetic pathways have been developed to prepare Roussin's Red Salt. The original method, developed by Roussin himself, involved investigating reactions between nitroprusside ion ([Fe(CN)₅NO]²⁻) and sulfur . Modern synthetic approaches offer more controlled and efficient preparation methods.
One common preparative route involves the reaction of sulfide salts with iron nitrosyl halides according to the following equation :
Fe₂I₂(NO)₄ + 2Li₂S → Li₂Fe₂S₂(NO)₄ + 2LiI
Alternative Synthesis Methods
Another approach to obtain Roussin's Red Salt involves alkalizing a solution of the related compound Roussin's Black Salt, K[Fe₄S₃(NO)₇], using a suitable base :
2K[Fe₄S₃(NO)₇] + 4KOH → 3K₂[Fe₂S₂(NO)₄] + 2Fe(OH)₂ + 2NO
A more elaborate synthesis procedure involves the reaction of several precursors in sequence. This method uses sodium (or potassium) nitrite, ascorbic acid, ferrous sulfate, sodium sulfide, and sodium (or potassium) hydroxide . In this reaction, ascorbic acid serves a dual purpose as both an acidulant and a reducing agent, converting nitrite to nitrous acid and subsequently reducing it to nitrogen monoxide:
2FeSO₄ + 4HNO₂ + 3C₆H₈O₆ + 2Na₂S + 2NaOH → Na₂[Fe₂S₂(NO)₄] + 3C₆H₆O₆ + 2Na₂SO₄ + 6H₂O
Derivative Synthesis
Roussin's Red Salt can be alkylated to form "esters" with the general formula Fe₂(SR)₂(NO)₄, where R represents various organic groups . The alkylation proceeds according to the reaction:
Li₂Fe₂S₂(NO)₄ + 2RX → Fe₂(SR)₂(NO)₄ + 2LiX
These esters can also be prepared directly from the reaction of Fe₂I₂(NO)₄ with thiols or thiosulfates . The versatility of this synthetic approach allows for the preparation of numerous derivatives with varying R groups, including methyl, ethyl, benzyl, hydroxyethyl, and sulfonatoethyl substituents .
Photochemical Behavior
Photolysis Reactions and Quantum Yields
One of the most intriguing aspects of Roussin's Red Salt is its photochemical behavior. When the red Roussinate anion [Fe₂S₂(NO)₄]²⁻ undergoes photolysis in aerobic aqueous solution, it quantitatively forms the black Roussinate anion [Fe₄S₃(NO)₇]⁻, which is the anion of Roussin's Black Salt .
The quantum yield for the disappearance of [Fe₂S₂(NO)₄]²⁻ is approximately 0.14, and remarkably, this value remains independent of excitation wavelength across a broad range (313-546 nm) . This suggests a consistent photochemical mechanism regardless of the specific electronic transition initially excited.
| Photochemical Parameter | Value/Observation |
|---|---|
| Quantum yield (disappearance of [Fe₂S₂(NO)₄]²⁻) | 0.14 |
| Excitation wavelength range | 313-546 nm |
| Quantum yield (NO release) | 0.07 |
| Quantum yield (disappearance of [Fe₄S₃(NO)₇]⁻) | 1.1 × 10⁻³ |
In comparison, Roussin's Black Salt is significantly less photoactive, with a quantum yield for disappearance of only 1.1 × 10⁻³, though it does eventually undergo photodecomposition in aerobic solution to yield ferric precipitates and nitric oxide .
Nitric Oxide Release Mechanism
Real-time detection of nitric oxide using electrochemical sensors during photolysis has demonstrated that Roussin's Red Salt releases NO with a quantum yield of approximately 0.07 . This controlled photochemical release of NO has significant implications for potential biological applications.
For the ester derivatives with the formula Fe₂(SR)₂(NO)₄, photolysis studies have shown that 4 moles of NO are generated for each mole of ester undergoing photodecomposition . This stoichiometry confirms the complete release of all nitrosyl groups during photolysis.
Reactivity and Comparative Studies
Stability and Reactivity Patterns
Compared to analogous carbonyl complexes such as Fe₂(μ-S)₂(CO)₆²⁻, Roussin's Red Salt displays considerably greater stability and reacts with a narrower range of electrophiles . This enhanced stability is attributed to the strong π-acidic character of the nitrosyl ligands, which are more effective than carbon monoxide in drawing electron density from the metal centers .
The reduced nucleophilicity of Roussin's Red Salt compared to analogous carbonyl complexes is consistent with the view that nitric oxide functions as a more effective π-acid ligand than carbon monoxide . This fundamental difference in electronic properties significantly influences the chemical behavior of these compounds.
Synthetic Utility in Organochalcogenide Chemistry
Fe₂(μ-I)₂(NO)₄ serves as a valuable reagent for preparing anhydrous solutions of Fe₂(μ-E)₂(NO)₄²⁻, where E represents chalcogen elements such as sulfur, selenium, or tellurium . This approach allows for the in situ assembly of organochalcogenide ligands, thereby eliminating the need for noxious and unstable ligand precursors . This synthetic utility has important implications for the preparation of various metal-nitrosyl complexes with different chalcogen bridges.
Biological and Medical Applications
Nitric Oxide Delivery Systems
The photochemically induced release of nitric oxide from Roussin's Red Salt and its derivatives has generated significant interest for potential biological applications . NO is a crucial signaling molecule in biological systems, involved in numerous physiological processes including vasodilation, neurotransmission, and immune response.
The controlled release of NO through photolysis provides a mechanism for delivering this signaling molecule to specific biological targets on demand . This approach offers advantages over other NO delivery methods, particularly in terms of spatial and temporal control of release.
Radiation Sensitization
One particularly promising application of Roussin's Red Salt involves its potential role in radiation sensitization for cancer treatment . Research has demonstrated that hypoxic cell cultures treated with Roussin's Red Salt solution (1.0 mM) and then subjected to γ-radiation (15 Gy) showed significantly lower survival rates when simultaneously exposed to white light irradiation compared to control systems treated identically but kept in the dark .
This enhanced radiation sensitization is attributed to the photochemical release of NO, which is known to sensitize hypoxic cells to radiation damage. While Roussin's Black Salt was similarly investigated for this application, its greater toxicity and lower quantum yields for NO release make it a less favorable candidate for photochemically induced radiation sensitization .
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